molecular formula C21H22N2O4 B15226235 2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid

2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid

Cat. No.: B15226235
M. Wt: 366.4 g/mol
InChI Key: FWUIPMYKPZLCBM-UHFFFAOYSA-N
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Description

2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, a phenyl group, and an octahydropyrrolo[3,4-C]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of specialized equipment to handle the complex reaction steps.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The benzyloxycarbonyl and phenyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.

Scientific Research Applications

2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: It may be used in the study of biological processes and interactions due to its unique structure.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl and phenyl groups may play a role in binding to target molecules, while the pyrrole core could be involved in the compound’s overall activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and compounds with benzyloxycarbonyl and phenyl groups. Examples include:

  • Pyrrole-2-carboxylic acid
  • N-Benzyloxycarbonyl-L-phenylalanine
  • 5-Phenylpyrrolidine-2-carboxylic acid

Uniqueness

2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid is unique due to its specific combination of functional groups and its octahydropyrrolo[3,4-C]pyrrole core. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

2-phenyl-5-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid

InChI

InChI=1S/C21H22N2O4/c24-19(25)21-14-22(18-9-5-2-6-10-18)11-17(21)12-23(15-21)20(26)27-13-16-7-3-1-4-8-16/h1-10,17H,11-15H2,(H,24,25)

InChI Key

FWUIPMYKPZLCBM-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2(CN1C3=CC=CC=C3)C(=O)O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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